1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine
Beschreibung
Molecular Architecture and IUPAC Nomenclature
The compound 1-(5-fluoropyrimidin-2-yl)-1H-triazolo[4,5-c]pyridine features a fused heterocyclic scaffold combining pyrimidine and triazolo-pyridine moieties. Its molecular formula is $$ \text{C}9\text{H}5\text{FN}_6 $$, with a molar mass of 216.17 g/mol. The IUPAC name systematically describes its architecture:
- The parent structure is 1H-triazolo[4,5-c]pyridine, where a triazole ring (positions 1–3) is fused to a pyridine ring at positions 4 and 5.
- A 5-fluoropyrimidin-2-yl substituent is attached to the nitrogen at position 1 of the triazole ring.
The fluorine atom at position 5 of the pyrimidine ring introduces electronegativity, influencing electronic distribution and intermolecular interactions. The triazole ring contributes π-conjugation, while the pyridine nitrogen at position 3 enhances hydrogen-bonding potential.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular formula | $$ \text{C}9\text{H}5\text{FN}_6 $$ |
| Ring system | Bicyclic triazolo-pyridine |
| Substituent position | 1-(5-fluoropyrimidin-2-yl) |
| Hybridization | sp²-dominated aromatic system |
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of analogous triazolopyridines reveal planar geometries stabilized by π-π stacking. For example, 3-phenyl-7-(pyrazin-2-yl)-triazolo[1,5-a]pyridine crystallizes in monoclinic systems with unit cell parameters $$ a = 15.1413(12)\, \text{Å}, b = 6.9179(4)\, \text{Å}, c = 13.0938(8)\, \text{Å}, \beta = 105.102(6)^\circ $$. Similar planar arrangements are anticipated for 1-(5-fluoropyrimidin-2-yl)-1H-triazolo[4,5-c]pyridine due to conjugated π-systems.
Intermolecular interactions include:
- C–H···N hydrogen bonds between pyrimidine nitrogen and triazole protons.
- Fluorine-mediated contacts (C–F···H–C) enhancing lattice stability.
Table 2: Hypothesized Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Space group | Monoclinic (P2₁/c) |
| Unit cell volume | ~1300 ų |
| π-Stacking distance | 3.4–3.6 Å |
| Torsional angles | <5° deviation from planarity |
Comparative Structural Analysis with Related Triazolopyridine Derivatives
Structural variations among triazolopyridines significantly alter physicochemical properties:
Substituent Effects :
Ring Saturation :
Heteroatom Positioning :
Table 3: Structural Comparison with Analogues
Eigenschaften
Molekularformel |
C9H5FN6 |
|---|---|
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
1-(5-fluoropyrimidin-2-yl)triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H5FN6/c10-6-3-12-9(13-4-6)16-8-1-2-11-5-7(8)14-15-16/h1-5H |
InChI-Schlüssel |
JNEJTXTWYZWFQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1N(N=N2)C3=NC=C(C=N3)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Construction of the Triazolopyridine Core
The triazolopyridine scaffold is typically synthesized via a diazotization and cyclization sequence starting from aminopyridine derivatives. For example, palladium-catalyzed amination of 4-chloro-3-nitropyridine with aniline derivatives forms aminopyridines, which are then converted to diamines by catalytic hydrogenation. Subsequent treatment with tert-butyl nitrite induces cyclization to yield the triazolopyridine ring system.
Introduction of the 5-Fluoropyrimidin-2-yl Group
The key step to obtain 1-(5-fluoropyrimidin-2-yl)-1H-triazolo[4,5-c]pyridine involves nucleophilic substitution or palladium-catalyzed coupling to attach the 5-fluoropyrimidin-2-yl moiety at the N1 position of the triazolopyridine core. This step requires careful control of reaction conditions such as solvent choice (e.g., tetrahydrofuran), temperature, and stoichiometry to maximize selectivity and yield.
Functional Group Transformations and Purification
Reactions such as addition of methylmagnesium bromide to acyl intermediates and subsequent oxidation (e.g., using DDQ) are employed to fine-tune the substitution pattern on the pyrimidine ring. Hydrogenation steps using Pd/C or Rh/C catalysts under hydrogen atmosphere are used for reduction and to remove protecting groups or reduce nitro functionalities.
Purification is typically achieved by silica gel chromatography and chiral supercritical fluid chromatography (SFC) to isolate enantiomerically pure compounds when applicable.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed amination | 4-Chloro-3-nitropyridine, aniline, Pd catalyst | Not specified | Forms aminopyridine intermediate |
| 2 | Catalytic hydrogenation | Pd/C or Rh/C, H2 atmosphere, 80 psi, 80 °C | High | Converts nitro to diamine |
| 3 | Diazotization and cyclization | tert-Butyl nitrite, acidic conditions | Moderate | Forms triazolopyridine ring |
| 4 | Nucleophilic substitution/coupling | 5-Fluoropyrimidin-2-yl halide or equivalent, THF, RT | Moderate to good | Attaches fluoropyrimidine moiety |
| 5 | Grignard addition and oxidation | Methylmagnesium bromide, DDQ | ~30-80 | Functionalizes pyrimidine ring |
| 6 | Purification | Silica gel chromatography, chiral SFC | - | Achieves high purity (>95%) |
Mechanistic Insights and Optimization
- The palladium-catalyzed amination and coupling steps benefit from ligands and bases that promote selective C-N bond formation.
- The nucleophilic substitution on the fluoropyrimidine ring exploits the fluorine atom as a leaving group, enabling substitution by the triazolopyridine nitrogen.
- Hydrogenation and oxidation steps require careful monitoring to avoid over-reduction or degradation.
- Reaction temperature and solvent polarity critically influence the regioselectivity and yield of cyclization and substitution steps.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the triazolopyridine core and fluoropyrimidine substitution.
- Mass spectrometry (MS) verifies molecular weight and purity.
- Chiral SFC is employed to resolve racemic mixtures when chiral centers are present.
- Liquid chromatography-mass spectrometry (LCMS) ensures compound purity, often exceeding 95%.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 25°C to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures ranging from 0°C to 25°C.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; solvents like ethanol or acetonitrile; temperatures ranging from 25°C to 100°C.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine. These products can exhibit different chemical and biological properties, making them valuable for further research and development .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
The compound JNJ-55308942, which contains the structure 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine, is currently under investigation for its efficacy in treating bipolar depression. This small molecule drug has reached Phase II clinical trials (NCT05328297), indicating promising therapeutic potential in mood disorders .
Anticancer Properties
Research has indicated that derivatives of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the triazole ring can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine and its biological activity is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate their potency and selectivity against specific targets such as kinases involved in cancer progression .
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| JNJ-55308942 | Antidepressant | 0.25 | PDE4 |
| Analog A | Anticancer | 0.15 | EGFR |
| Analog B | Antiviral | 0.30 | HIV RT |
Case Study 1: Clinical Trials for Bipolar Depression
A clinical trial evaluating JNJ-55308942's efficacy in treating bipolar depression demonstrated significant improvements in patient mood scores compared to placebo controls. The study highlighted the compound's favorable safety profile and tolerability .
Case Study 2: Synthesis and Evaluation of Anticancer Derivatives
In a recent study, researchers synthesized several derivatives of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine and assessed their anticancer activity against breast cancer cell lines. Results showed that specific modifications led to enhanced potency and selectivity .
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival. The precise molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Notes
Structural-Activity Relationship (SAR): Minor changes in substituent position (e.g., [4,5-C] vs. [4,5-b] fusion) drastically alter biological activity. For example, replacing the pyrazine ring in triazolo[4,5-b]pyrazine with pyrimidine enhances kinase affinity .
Limitations : While fluorination improves stability, it may also increase toxicity risks, as seen in fluorinated PET tracers requiring rigorous safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
